molecular formula C12H18F3N5O2S B7053003 N-propan-2-yl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-sulfonamide

N-propan-2-yl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-sulfonamide

Cat. No.: B7053003
M. Wt: 353.37 g/mol
InChI Key: DHYPUUVBOJXIHT-UHFFFAOYSA-N
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Description

N-propan-2-yl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-sulfonamide is a complex organic compound featuring a piperazine ring substituted with a sulfonamide group and a pyridazine ring with a trifluoromethyl group

Properties

IUPAC Name

N-propan-2-yl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3N5O2S/c1-9(2)18-23(21,22)20-7-5-19(6-8-20)11-4-3-10(16-17-11)12(13,14)15/h3-4,9,18H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYPUUVBOJXIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propan-2-yl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the piperazine ring, followed by the introduction of the sulfonamide group and the pyridazine ring with the trifluoromethyl substituent. The reaction conditions often require the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-propan-2-yl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or the pyridazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and bases are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridazine ring.

Scientific Research Applications

N-propan-2-yl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-propan-2-yl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the sulfonamide group can interact with active sites in proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-propan-2-yl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide
  • N-propan-2-yl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-phosphonate

Uniqueness

N-propan-2-yl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to its carboxamide and phosphonate analogs. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications.

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